![molecular formula C17H25Br2NO2 B221500 Antazirine CAS No. 170554-75-3](/img/structure/B221500.png)
Antazirine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antazirine is a heterocyclic compound with a pyridine ring and an imidazole ring fused together. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Oxidation and Degradation Pathways
Antazirine, as part of the broader category of antipyrine compounds, has been studied for its reaction kinetics and degradation pathways when exposed to oxidizing agents like chlorine dioxide. This research is relevant in understanding how this compound behaves in various environmental conditions, particularly in aquatic environments. The reaction of this compound with chlorine dioxide follows second-order kinetics, and specific structural changes occur during the reaction, including vulnerability of certain bonds under electrophilic attack. Such insights are crucial in assessing the environmental impact and removal processes of this compound in water treatment facilities (Jia, Feng, Liu, & Zhang, 2017).
Photocatalytic Removal Studies
The efficiency of photocatalytic processes in removing this compound has been explored, particularly under visible light. Studies on multiwall carbon nanotubes/BiOI photocatalysts show enhanced photodegradation of this compound under visible light, marking a significant step in removing pharmaceutical compounds from water. This research contributes to developing more effective and energy-efficient methods for treating water contaminated with pharmaceuticals like this compound (Gao, Yin, Feng, Liu, Du, Duan, & Zhang, 2020).
Antiviral and Antibacterial Applications
This compound, under the broader category of azoloazine compounds, has been investigated for its potential in creating antiviral and antibacterial preparations. This area of research is significant in developing new therapeutic agents, particularly those effective against various viruses and bacteria. The synthesis and study of this compound's antiviral activity could pave the way for novel treatments for infectious diseases (Chupakhin, Charushin, & Rusinov, 2016).
Synthesis and Application in Natural Product Chemistry
The total synthesis of this compound, particularly its geometrical isomers, has been achieved, which is a significant advancement in the field of natural product chemistry. This synthesis is crucial for the development of new pharmaceuticals and for understanding the structural and functional aspects of these natural products (Kadam & Sudhakar, 2015).
properties
CAS RN |
170554-75-3 |
---|---|
Molecular Formula |
C17H25Br2NO2 |
Molecular Weight |
435.2 g/mol |
IUPAC Name |
methyl (2S)-3-[(1E)-13,13-dibromotrideca-1,12-dienyl]-2H-azirine-2-carboxylate |
InChI |
InChI=1S/C17H25Br2NO2/c1-22-17(21)16-14(20-16)12-10-8-6-4-2-3-5-7-9-11-13-15(18)19/h10,12-13,16H,2-9,11H2,1H3/b12-10+/t16-/m0/s1 |
InChI Key |
KUIICVNFNJTIGS-TYZQSYOASA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C(=N1)/C=C/CCCCCCCCCC=C(Br)Br |
SMILES |
COC(=O)C1C(=N1)C=CCCCCCCCCCC=C(Br)Br |
Canonical SMILES |
COC(=O)C1C(=N1)C=CCCCCCCCCCC=C(Br)Br |
synonyms |
antazirine antazirine, (4E)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.